molecular formula C10H14N2O B13625331 3-(6-Methylpyridin-3-yl)morpholine

3-(6-Methylpyridin-3-yl)morpholine

Cat. No.: B13625331
M. Wt: 178.23 g/mol
InChI Key: AIMRGILHCMJVAL-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a 6-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-yl)morpholine typically involves the reaction of 6-methylpyridin-3-yl halides with morpholine under suitable conditions. One common method involves the use of 6-methylpyridin-3-yl bromide and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methylpyridin-3-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-3-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. For example, it has been studied as a muscarinic receptor agonist, which can modulate cognitive functions and protect neurons from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methylpyridin-3-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group on the pyridine ring enhances its lipophilicity and receptor binding affinity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(6-methylpyridin-3-yl)morpholine

InChI

InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)10-7-13-5-4-11-10/h2-3,6,10-11H,4-5,7H2,1H3

InChI Key

AIMRGILHCMJVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2COCCN2

Origin of Product

United States

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